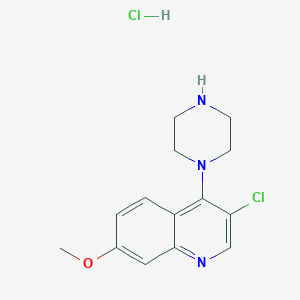
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 3rd position, a methoxy group at the 7th position, and a piperazine ring at the 4th position of the quinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-7-methoxyquinoline.
Nucleophilic Substitution: The 4-position of the quinoline ring is then subjected to nucleophilic substitution with piperazine. This step often requires the use of a suitable base and solvent to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The piperazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-7-carboxylic acid derivatives, while substitution reactions can produce various N-substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential as an antipsychotic and antidepressant agent due to its interaction with neurotransmitter receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to neurotransmitter receptors such as dopamine and serotonin receptors, modulating their activity and leading to potential therapeutic effects. The exact pathways and molecular interactions are still under investigation, but its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-(piperazin-1-yl)quinoline: Lacks the methoxy group at the 7th position.
7-Methoxy-4-(piperazin-1-yl)quinoline: Lacks the chlorine atom at the 3rd position.
4-(Piperazin-1-yl)quinoline: Lacks both the chlorine atom and the methoxy group.
Uniqueness
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is unique due to the presence of both the chlorine atom and the methoxy group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
1203579-72-9 |
|---|---|
Molekularformel |
C14H17Cl2N3O |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
3-chloro-7-methoxy-4-piperazin-1-ylquinoline;hydrochloride |
InChI |
InChI=1S/C14H16ClN3O.ClH/c1-19-10-2-3-11-13(8-10)17-9-12(15)14(11)18-6-4-16-5-7-18;/h2-3,8-9,16H,4-7H2,1H3;1H |
InChI-Schlüssel |
YQSQGVSAGCUWHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N3CCNCC3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


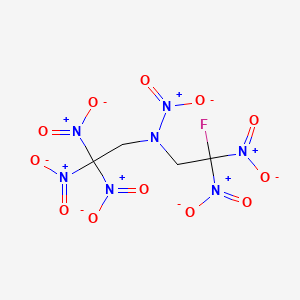
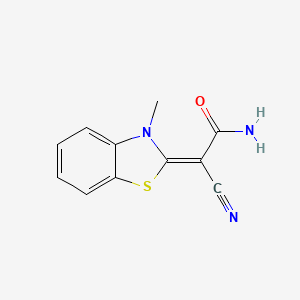






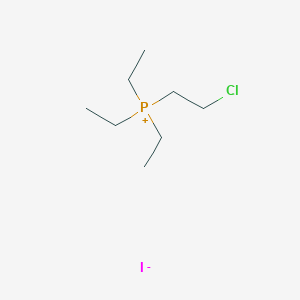

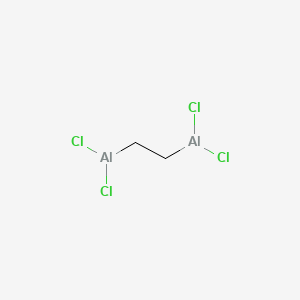
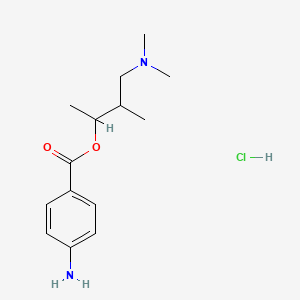
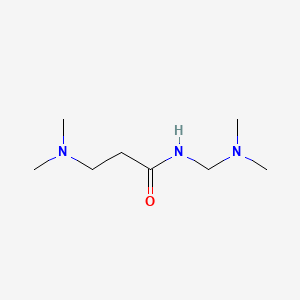
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
